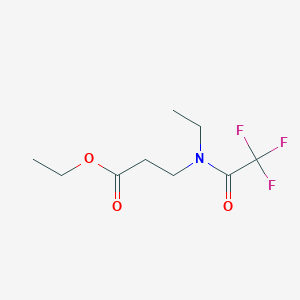

ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate

Übersicht

Beschreibung

“Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate” is a chemical compound used in scientific research. It has diverse applications such as drug synthesis, catalysis, and material science due to its unique properties and versatility. The CAS Number of this compound is 1461708-71-3 .

Molecular Structure Analysis

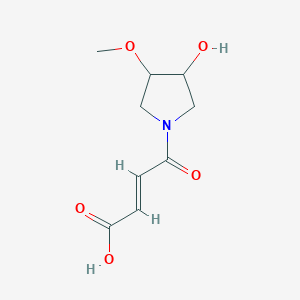

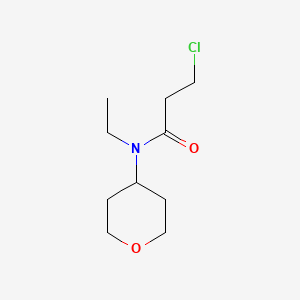

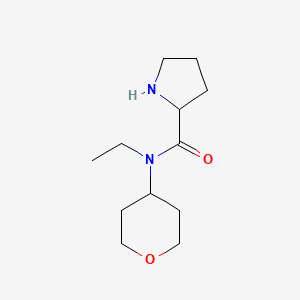

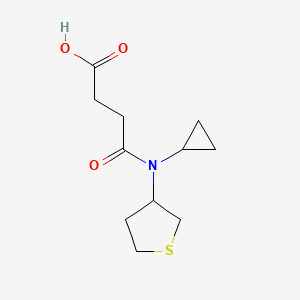

The IUPAC name of this compound is ethyl 3-[ethyl (trifluoroacetyl)amino]propanoate . The InChI code is 1S/C9H14F3NO3/c1-3-13(8(15)9(10,11)12)6-5-7(14)16-4-2/h3-6H2,1-2H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

The molecular weight of “ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate” is 241.21 . It’s a liquid at room temperature . It should be stored at 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate: is a valuable building block in organic synthesis. Its trifluoroacetamido group can act as a leaving group or be transformed into other functional groups, facilitating the synthesis of complex molecules. This compound is particularly useful in the synthesis of fluorinated compounds, which are important in pharmaceuticals due to their enhanced stability and bioavailability .

Medicinal Chemistry

In medicinal chemistry, this ester can be used to introduce fluorine atoms into drug molecules. Fluorine atoms can significantly alter the biological activity of a compound, often leading to increased metabolic stability and binding affinity to target proteins. The ethyl ester group also provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or conversion into amides .

Material Science

The compound’s ability to form stable covalent bonds with a variety of substrates makes it a candidate for surface modification of materials. This can improve properties like hydrophobicity, resistance to corrosion, and biocompatibility. It could be used in the development of advanced coatings for medical devices or in the creation of new polymer composites .

Analytical Chemistry

As a standard in chromatography, ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate can help in the identification and quantification of similar compounds in complex mixtures. Its unique retention time and mass spectral signature enable it to serve as a reference point in gas chromatography and mass spectrometry analyses .

Agricultural Chemistry

This compound could be explored for the synthesis of novel agrochemicals. The introduction of fluorine atoms into pesticides and herbicides can lead to compounds with new modes of action, potentially overcoming resistance in pests and weeds. Additionally, its ester functionality allows for controlled release formulations, which can reduce environmental impact .

Flavor and Fragrance Industry

Esters are known for their pleasant aromas and are widely used in the flavor and fragrance industry. While ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate itself may not be used directly as a fragrance, its derivatives could contribute to new scent profiles. It can also serve as an intermediate in the synthesis of more complex flavor compounds .

Bioconjugation Techniques

In biochemistry, the compound can be used for bioconjugation, linking biomolecules to other entities like fluorescent tags or polymers. This process is crucial in developing diagnostic assays, drug delivery systems, and in the modification of biological macromolecules for research purposes .

Environmental Science

Research into the environmental fate of fluorinated compounds is critical, given their persistence and potential bioaccumulationEthyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate can be used in studies to understand the degradation pathways and environmental impact of fluorinated esters, aiding in the design of more eco-friendly chemicals .

Eigenschaften

IUPAC Name |

ethyl 3-[ethyl-(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO3/c1-3-13(8(15)9(10,11)12)6-5-7(14)16-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFFUXGWDWTFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)OCC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)